molecular formula C17H16N2O2 B229913 2-(1,2-benzisoxazol-3-yl)-N-(4-ethylphenyl)acetamide

2-(1,2-benzisoxazol-3-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B229913
M. Wt: 280.32 g/mol
InChI Key: ZSGUBLKNWIRLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-benzisoxazol-3-yl)-N-(4-ethylphenyl)acetamide, commonly known as BIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields like neuroscience, medicinal chemistry, and drug discovery. BIA is a benzisoxazole derivative that has been synthesized using various methods and has shown promising results in pre-clinical studies.

Mechanism of Action

The exact mechanism of action of BIA is not well understood, but it is believed to act on various targets in the body. In neuroscience, BIA has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In medicinal chemistry, BIA has been shown to inhibit the production of inflammatory cytokines and reduce pain perception.
Biochemical and Physiological Effects:
BIA has been shown to have various biochemical and physiological effects. In pre-clinical studies, BIA has been shown to reduce inflammation, protect neurons from oxidative stress, and reduce pain perception. BIA has also been shown to have a good safety profile, with no significant adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BIA in lab experiments is its potential to be used as a scaffold for designing new compounds with improved pharmacological properties. BIA has also been shown to have a good safety profile, making it a promising candidate for further development. However, one of the limitations of using BIA in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for BIA research. One of the areas of research is to further investigate the mechanism of action of BIA and identify its molecular targets. Another area of research is to design new compounds based on the BIA scaffold and test their pharmacological properties. Additionally, further pre-clinical and clinical studies are needed to evaluate the safety and efficacy of BIA in treating various diseases.

Synthesis Methods

BIA can be synthesized using various methods, including the reaction of 2-hydroxybenzaldehyde with 4-ethylphenylhydrazine to form 2-(1,2-benzisoxazol-3-yl) hydrazine. This intermediate compound can be further reacted with acetic anhydride to form BIA. Another method involves the reaction of 2-amino-5-ethylbenzoic acid with 2-nitrobenzaldehyde to form the intermediate compound, which is then reduced to form BIA.

Scientific Research Applications

BIA has shown potential applications in various fields of research, including neuroscience, medicinal chemistry, and drug discovery. In neuroscience, BIA has been shown to have a neuroprotective effect and can be used to treat neurodegenerative diseases like Alzheimer's and Parkinson's. In medicinal chemistry, BIA has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for developing new drugs. In drug discovery, BIA has been used as a scaffold for designing new compounds with improved pharmacological properties.

properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C17H16N2O2/c1-2-12-7-9-13(10-8-12)18-17(20)11-15-14-5-3-4-6-16(14)21-19-15/h3-10H,2,11H2,1H3,(H,18,20)

InChI Key

ZSGUBLKNWIRLOV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=NOC3=CC=CC=C32

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=NOC3=CC=CC=C32

Origin of Product

United States

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